molecular formula C7H6F4N2O B8610726 4-Fluoro-6-methoxy-2-methyl-5-(trifluoromethyl)pyrimidine CAS No. 97653-57-1

4-Fluoro-6-methoxy-2-methyl-5-(trifluoromethyl)pyrimidine

Cat. No. B8610726
CAS RN: 97653-57-1
M. Wt: 210.13 g/mol
InChI Key: RDLMYHWIJLOSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-6-methoxy-2-methyl-5-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C7H6F4N2O and its molecular weight is 210.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-6-methoxy-2-methyl-5-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-6-methoxy-2-methyl-5-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

97653-57-1

Product Name

4-Fluoro-6-methoxy-2-methyl-5-(trifluoromethyl)pyrimidine

Molecular Formula

C7H6F4N2O

Molecular Weight

210.13 g/mol

IUPAC Name

4-fluoro-6-methoxy-2-methyl-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C7H6F4N2O/c1-3-12-5(8)4(7(9,10)11)6(13-3)14-2/h1-2H3

InChI Key

RDLMYHWIJLOSAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)F)C(F)(F)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction flask was loaded with 1,1,3,3,3-pentafluoro-2-trifluoromethylpropyl methyl ether (18.1 g), acetamidine hydrochloride (11.1 g), dichloroethane (78 ml), water (78 ml), and benzyltriethylammonium chloride (0.078 g), and cooled to 0° C. with stirring. To this mixture, a 17% aqueous solution of sodium hydroxide (93 g) was dropwise added in 1.5 hours, followed by stirring for 1 hour. Thereafter, the cooling was stopped, and an organic layer was separated from the reaction mixture at room temperature and condensed to give 4-fluoro-6-methoxy-2-methyl-5-(trifluoromethyl)-pyrimidine (22 g). By GC/MS analysis, a molecular ion peak of 210 was confirmed for this compound.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
0.078 g
Type
catalyst
Reaction Step One
Name
Quantity
78 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.